
Cytochlor
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Cytochlor has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and its potential as a radiosensitizer.
Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery.
Mecanismo De Acción
Cytochlor exerts its effects primarily through its role as a radiosensitizer. It enhances the sensitivity of tumor cells to radiation therapy, thereby increasing the efficacy of the treatment. The molecular targets and pathways involved include the inhibition of DNA repair mechanisms in cancer cells, leading to increased DNA damage and cell death when exposed to radiation .
Direcciones Futuras
The potential therapeutic effect of targeting lipid metabolism in cancer therapy warrants more investigation . In addition, the role of kinases and phosphatases in cancer has been widely investigated, and their aberrant activation is nowadays being explored as a new potential Achilles’ heel to strike .
Análisis Bioquímico
Cellular Effects
Cytochlor has been shown to affect various types of cells and cellular processes. In cancer cells, it influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . This compound’s impact on cell signaling pathways includes modulation of pathways involved in cell proliferation and apoptosis. Additionally, it affects gene expression by altering the transcription of genes involved in cell cycle regulation and metabolic processes. This compound’s influence on cellular metabolism includes changes in glycolysis and oxidative phosphorylation, which are critical for cancer cell survival and growth.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound binds to specific enzymes involved in nucleotide metabolism, inhibiting their activity and thereby affecting DNA synthesis and repair. This inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately triggering cell death. Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression that promote apoptosis and inhibit cell proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term effects on cellular function . This compound is relatively stable under standard laboratory conditions, but its degradation products can accumulate over time, potentially affecting its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, this compound can effectively inhibit tumor growth without causing significant toxicity. At high doses, this compound can induce toxic effects, including damage to normal tissues and organs. Threshold effects have been observed, where a certain dosage level is required to achieve therapeutic efficacy, but exceeding this threshold can lead to adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including nucleotide metabolism and glycolysis . It interacts with enzymes such as thymidine kinase and ribonucleotide reductase, which are critical for DNA synthesis and repair. This compound’s effects on metabolic flux and metabolite levels include alterations in the levels of nucleotides and intermediates of glycolysis, which can impact cell proliferation and survival.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . It can be taken up by cells via nucleoside transporters and distributed to various cellular compartments. This compound’s localization and accumulation within cells can affect its activity and efficacy, with higher concentrations in cancer cells leading to more pronounced therapeutic effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . This compound is primarily localized in the nucleus, where it interacts with DNA and enzymes involved in nucleotide metabolism. This localization is facilitated by targeting signals and post-translational modifications that direct this compound to the nucleus. The accumulation of this compound in the nucleus allows it to effectively inhibit DNA synthesis and repair, leading to the induction of apoptosis in cancer cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cytochlor involves the chemical modification of Cytidine. One common method includes the chlorination of Cytidine to produce this compound. This process typically involves the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride under controlled conditions to ensure the selective chlorination of the molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The production process is carefully monitored to ensure consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cytochlor undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia, amines, and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce various oxidized derivatives, while substitution reactions can yield a wide range of substituted products.
Comparación Con Compuestos Similares
Cytochlor is similar to other pyrimidine nucleosides, such as Cytidine and 5-Fluorouracil. its unique chlorinated structure gives it distinct properties, particularly its radiosensitizing and antitumor activities. Similar compounds include:
Cytidine: A naturally occurring nucleoside involved in cellular metabolism.
5-Fluorouracil: A widely used chemotherapeutic agent with antitumor activity.
Gemcitabine: Another nucleoside analog used in cancer treatment.
This compound’s uniqueness lies in its ability to enhance the effects of radiation therapy, making it a valuable tool in the treatment of certain cancers .
Propiedades
IUPAC Name |
4-amino-5-chloro-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O4/c10-4-2-13(9(16)12-8(4)11)7-1-5(15)6(3-14)17-7/h2,5-7,14-15H,1,3H2,(H2,11,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGRGTWYSXYVDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)Cl)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32387-56-7 | |
| Record name | CYTOCHLOR | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371331 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



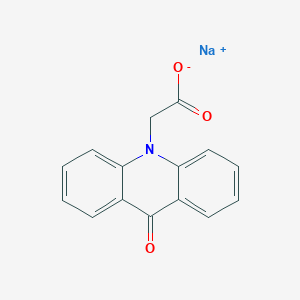
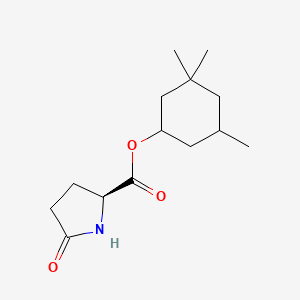
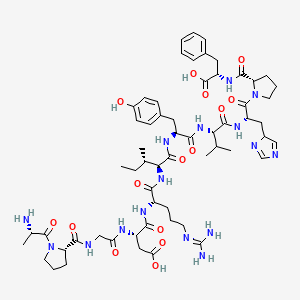


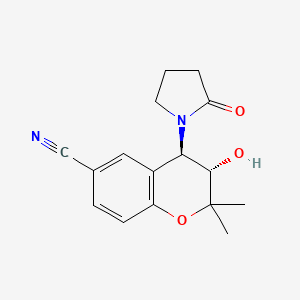
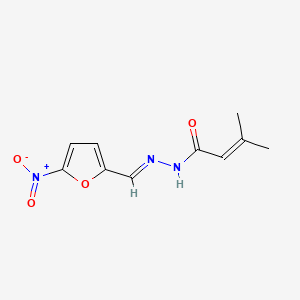
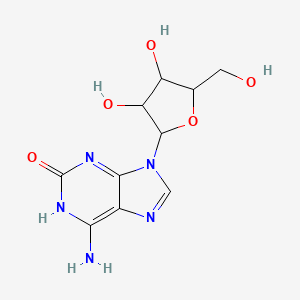
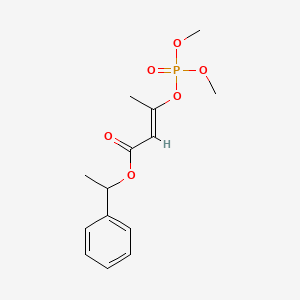
![5-[3-[[(4R)-6,8-dibromo-3,4-dihydro-2H-chromen-4-yl]amino]propylamino]-4H-thieno[3,2-b]pyridin-7-one](/img/structure/B1669632.png)
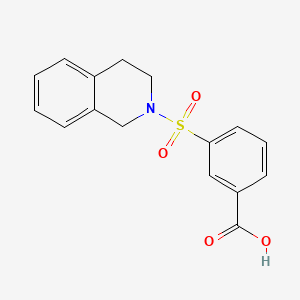
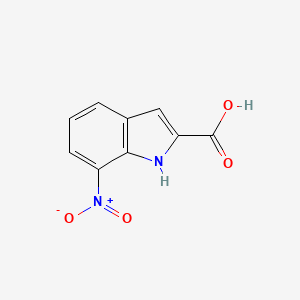
![1-{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}pyrrolidin-2-one](/img/structure/B1669635.png)
methanone](/img/structure/B1669636.png)